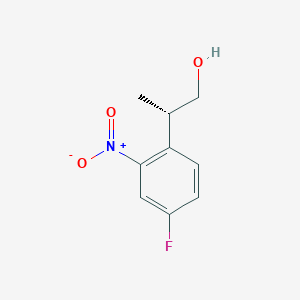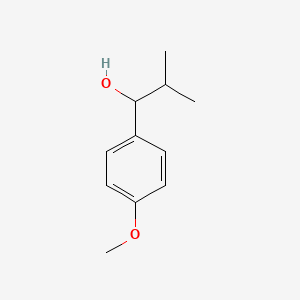
1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Übersicht
Beschreibung
The compound 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chemical that belongs to the class of organic compounds characterized by the presence of a methoxyphenyl group attached to a 2-methylpropan-1-ol moiety. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
Synthesis Analysis
The synthesis of related compounds often involves the formation of intermediates and the use of catalysts to direct the reaction pathways. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes produces 2-methylpropan-1-ol among other products . This suggests that catalytic methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of compounds similar to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. For example, the structure of 1,3-diphenyl-2-(4-methoxyphenyl)propane-1,3-dione was elucidated using this technique, revealing a cis-diketo conformation . This information is valuable as it provides a basis for predicting the molecular conformation of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, which may also exhibit specific stereochemical preferences.
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxyphenyl groups can be complex. One-electron oxidation studies of related compounds have shown the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Additionally, O-demethylation reactions have been observed in compounds with methoxylated phenyl groups, which could be relevant to the metabolic pathways of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol can be inferred from studies on similar compounds. For instance, the solubility, melting point, and boiling point can be affected by the presence of the methoxy group and the overall molecular structure . The compound's reactivity towards electrophiles, nucleophiles, and radicals can be anticipated based on the behavior of related compounds under various conditions .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions :
- A study by Baciocchi et al. (1996) investigated the one-electron oxidation of compounds like 1-(4-methoxyphenyl)-2-methoxypropane, revealing insights into side-chain fragmentation and the role of α- and β-OH groups in radical cations (Baciocchi et al., 1996).
- Collins and Jacobs (1986) explored the synthesis of compounds like 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane, providing insights into chemical reactions and structural effects (Collins & Jacobs, 1986).
Synthesis and Rearrangements :
- Ausheva et al. (2001) focused on the synthesis and dienone-phenolic rearrangement of 1-(p-methoxyphenyl)-2-methylpropan-1-ol, offering a deeper understanding of chemical stability and reaction mechanisms (Ausheva et al., 2001).
Chemical Synthesis Applications :
- Yan, Jin, and Wang (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), highlighting its use in chemical synthesis under mild conditions (Yan, Jin, & Wang, 2005).
Industrial Applications :
- Kilanowicz-Sapota and Klimczak (2021) discussed 2-Methoxypropan-1-ol, a related compound, in the context of occupational exposure limits and its presence in industrial products like paints and varnishes (Kilanowicz-Sapota & Klimczak, 2021).
Role in Chemical Reactions and Catalysis :
- Simpson et al. (1996) examined the hydrocarbonylation of prop-2-en-1-ol to produce compounds like 2-methylpropan-1-ol, showcasing the role of such compounds in catalytic processes (Simpson et al., 1996).
Role in Organic Chemistry :
- Crombie, Hardy, and Knight (1985) studied the reactions of halogenoacetophenones with Grignard reagents, providing insights into the chemistry of compounds like 1-(4-methoxyphenyl)-2-methylpropan-2-ol (Crombie, Hardy, & Knight, 1985).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(4-Methoxyphenyl)-2-methylpropan-1-ol” are not mentioned in the search results, there is ongoing research into the synthesis and applications of similar compounds . This suggests that there may be potential for further exploration and development of this compound in the future.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJGRZIBITFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-1-ol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

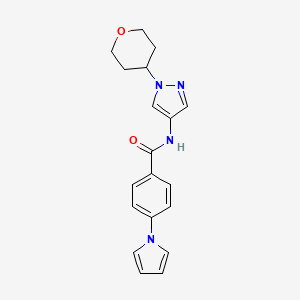
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)
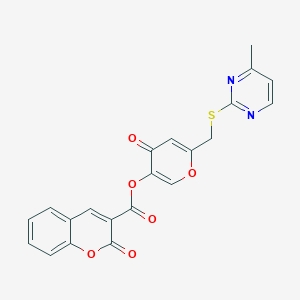
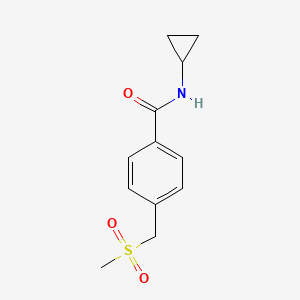


![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2488186.png)
![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)
